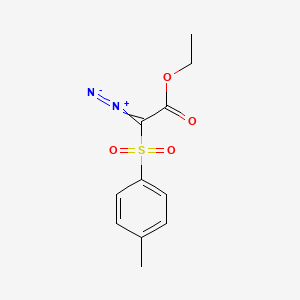
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is a complex organic compound known for its unique chemical structure and reactivity. This compound features a diazonium group, an ethoxy group, and a sulfonyl group attached to an aromatic ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the nitration of 4-methylbenzenesulfonic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. Finally, the ethoxy group is introduced through an ethoxylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, ethers, and various oxidized or reduced derivatives .
Scientific Research Applications
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, while the ethoxy group can be displaced by electrophiles. These interactions enable the compound to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the diazonium and ethoxy groups.
Ethyl p-Toluenesulfonate: Contains the ethoxy and sulfonyl groups but lacks the diazonium group.
p-Nitroanisole: Contains an ethoxy group and an aromatic ring but has a nitro group instead of a sulfonyl group.
Uniqueness
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is unique due to the presence of both diazonium and sulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
28525-08-8 |
|---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
ethyl 2-diazo-2-(4-methylphenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12N2O4S/c1-3-17-11(14)10(13-12)18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
PMKCGVRMXOWDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















